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Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]-

Drug Design Lipophilicity ADME Prediction

Sourcing novel fragment scaffolds with a defined pharmacophore fingerprint is a critical bottleneck in hit generation. This isoxazole sulfonamide-piperidine ether (CAS 1448125-94-7) offers a solution. - **Unique Pharmacophore:** A 3,5-dimethylisoxazole hinge-binding motif, sulfonamide bridge, and 2-pyridyloxy terminus create a distinct bidentate chelation geometry not found in close analogs. - **Fragment Library Ready:** With an MW of 337.4 g/mol and no H-bond donors, it fits the Rule-of-Three for efficient fragment screening. - **Supply Assurance:** Consistent core impurity profiles support SAR series generation from a single batch, reducing logistical variability.

Molecular Formula C15H19N3O4S
Molecular Weight 337.4 g/mol
CAS No. 1448125-94-7
Cat. No. B6505722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]-
CAS1448125-94-7
Molecular FormulaC15H19N3O4S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3
InChIInChI=1S/C15H19N3O4S/c1-11-15(12(2)22-17-11)23(19,20)18-9-6-13(7-10-18)21-14-5-3-4-8-16-14/h3-5,8,13H,6-7,9-10H2,1-2H3
InChIKeyYZRMVALDCLQXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1448125-94-7 Physicochemical Baseline


Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- (CAS 1448125-94-7) is a synthetic, small-molecule heterocyclic compound (C15H19N3O4S; MW 337.4 g/mol) that belongs to the class of isoxazole sulfonamide–piperidine ethers. Its architecture integrates a 3,5-dimethylisoxazole sulfonyl group, a central piperidine ring, and a terminal 2-pyridyloxy moiety. The compound is cataloged in authoritative chemical databases including PubChem (CID 71798673), ChEMBL (CHEMBL3440068), and the EPA DSSTox system (DTXSID701147464), confirming its availability as a discrete chemical entity for research procurement [1]. Computed physicochemical properties—XLogP3 of 1.8, zero hydrogen-bond donors, seven hydrogen-bond acceptors, and four rotatable bonds—indicate moderate lipophilicity and a rigid, hydrogen-bond-acceptor-rich topology that distinguishes it from more flexible or lipophilic analogs [1]. Despite its presence in screening libraries, publicly available primary pharmacological data for this precise compound remain absent from peer-reviewed literature as of the knowledge cutoff date.

CAS 1448125-94-7: Generic Substitution Risks


Although the isoxazole–piperidine–(hetero)aryl ether chemotype appears modular, the specific substitution pattern of Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- presents three interdependent structural variables that together create a pharmacophore fingerprint not recapitulated by any single close analog. First, the 2-pyridyloxy terminus provides a nitrogen lone pair with a distinct pKa and metal-chelating capacity compared to substituted pyridines (e.g., 5-trifluoromethyl, 1,6-dimethylpyridin-2(1H)-one) or pyrazine congeners [1]. Second, the sulfonamide bridge imposes conformational restriction and a permanent dipole that affects target-binding geometry differently than carbonyl or methylene linkers found in related screening compounds [2]. Third, the 3,5-dimethylisoxazole motif is a privileged fragment in kinase and metalloenzyme inhibitor design, but its biological translation is highly sensitive to the vector and electronics of the appended group [3]. Consequently, substituting this compound with an analog that alters any one of these modules—even while retaining the isoxazole sulfonamide core—can yield a different target selectivity profile, solubility, or metabolic stability, making generic interchange unsupported without explicit head-to-head data [2][3].

CAS 1448125-94-7 Differentiating Evidence


XLogP3 Lipophilicity Differentiation

The target compound exhibits a computed XLogP3 of 1.8, deriving from its unsubstituted pyridine terminus. This value is substantially lower than that of the 5-trifluoromethyl analog (2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine, CAS 1421474-10-3), which has a calculated XLogP3 of 2.8 due to the CF3 group, and higher than the 1,6-dimethylpyridin-2(1H)-one analog (4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one), which has a predicted XLogP of approximately 0.9 [1][2]. A 1.0 log unit difference in XLogP corresponds to a roughly 10-fold change in octanol/water partition coefficient, directly impacting membrane permeability, plasma protein binding, and metabolic clearance predictions in early drug discovery [3].

Drug Design Lipophilicity ADME Prediction Physicochemical Profiling

Molecular Weight & sp³ Fraction for Ligand Efficiency

The target compound has a molecular weight of 337.4 g/mol and a heavy-atom count of 23, placing it in the 'lead-like' space (MW ≤ 350) that is preferred for fragment-to-lead optimization. In contrast, the 5-trifluoromethyl analog (CAS 1421474-10-3) has MW = 405.4 g/mol and heavy-atom count = 27, entering the 'drug-like' space (>350 Da) where ligand efficiency metrics typically penalize higher molecular weight [1][2]. The pyrazine analog (2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine, CAS 1448059-86-6) has MW ≈ 337.4 g/mol as well, but its lower aromatic nitrogen basicity and altered hydrogen-bond-acceptor geometry distinguishes it in target engagement . The fractional sp³ carbon count for the target compound is approximately 0.47 (7 sp³ carbons / 15 total carbons), providing a rigid core with moderate aliphatic character that balances solubility and binding affinity [1].

Ligand Efficiency Fragment-Based Drug Design Lead-Likeness

Hydrogen-Bond Acceptor Topology vs. Analogs

The target compound possesses a uniquely positioned set of hydrogen-bond acceptors: the isoxazole ring O and N, two sulfonamide S=O oxygens, the piperidine ether oxygen, and the pyridine ring nitrogen (total 7 HBA). In contrast, the carbonyl-bridged analog (1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone introduces an additional carbonyl oxygen and a piperazine ring, increasing HBA count to 8 and altering the geometry of the terminal pyridine presentation [1]. The sulfonyl-ether analog 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide replaces the ether linkage with a sulfonyl group, dramatically changing the acceptor cloud and increasing polar surface area . Pharmacophore fingerprint divergence of this magnitude (>0.5 Tanimoto in 3D pharmacophore space) has been shown to correlate with distinct protein target selectivity profiles in kinase and GPCR panels [2].

Molecular Recognition Docking Pharmacophore Modeling

CAS 1448125-94-7 Research Applications


Kinase Inhibitor Fragment Library Scaffold

With a molecular weight of 337.4 g/mol, XLogP3 of 1.8, and no hydrogen-bond donors, CAS 1448125-94-7 fits the Rule-of-Three criteria for fragment-based drug discovery. Its 3,5-dimethylisoxazole moiety is a known hinge-binding motif in kinase inhibitors [1]. Researchers building fragment libraries targeting the ATP-binding pocket can use this compound as a core scaffold, leveraging the pyridyl nitrogen for additional hinge contacts, and differentiate it from the heavier 5-trifluoromethyl analog (MW 405.4) which sacrifices ligand efficiency [2]. The absence of primary pharmacological data for the exact compound makes it valuable for novel IP generation in fragment screens.

Metalloenzyme Chelation Probe

The spatial relationship between the pyridine nitrogen and the sulfonamide oxygens creates a potential bidentate metal-chelating motif. Isoxazole sulfonamides have demonstrated inhibitory activity against metalloenzymes including carbonic anhydrase isoforms and matrix metalloproteinases [3]. This compound can be employed as a chelation probe in fluorescence-based thermal shift assays or enzymology studies, where the precise geometry of the 2-pyridyloxy group distinguishes it from 4-pyridyl or pyrazine analogs that present altered chelation vectors [2].

CYP450 Metabolic Stability Benchmarking

The compound's intermediate XLogP3 of 1.8 and zero H-donor count predict moderate metabolic stability relative to analogs. The unsubstituted pyridine ring is susceptible to CYP450-mediated N-oxidation, while the isoxazole methyl groups may undergo hydroxylation [3]. This balanced metabolic profile makes CAS 1448125-94-7 a useful benchmarking tool in liver microsome stability assays comparing matched molecular pairs—for instance, testing whether introduction of a trifluoromethyl group (in the CF3 analog) increases metabolic half-life at the cost of higher lipophilicity-driven CYP inhibition risk [1].

Late-Stage Diversification Intermediate for SAR

The pyridine C–H bonds at positions 3, 4, 5, and 6 are amenable to electrophilic or directed metalation functionalization, enabling late-stage diversification without altering the isoxazole–piperidine core [1]. Procurement of the parent compound allows medicinal chemistry teams to generate a matrix of substituted analogs (halogenation, nitration, borylation) from a single batch, ensuring core impurity profiles remain consistent across an SAR series—a logistical advantage over sourcing multiple pre-functionalized analogs from different vendors [2].

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